Isobutyltrimethoxysilane
Description
Foundational Significance and Research Trajectory
The foundational significance of isobutyltrimethoxysilane lies in its role as a silane (B1218182) coupling agent. osisilicones.comguidechem.com These agents are pivotal in enhancing the interface between different materials, leading to improved performance and durability of composite materials. The methoxy (B1213986) groups of IBTMS can hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. cymitquimica.com These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates like glass, metal, and silica (B1680970), forming stable covalent bonds. cymitquimica.comrussoindustrial.ru Simultaneously, the isobutyl group provides compatibility and covalent bonding with organic polymers. cymitquimica.com
The research trajectory of IBTMS has been marked by a continuous expansion of its applications. Initially recognized for its utility in adhesives and sealants to improve bonding strength, its application has broadened to include coatings, where it enhances adhesion and durability. github.comguidechem.com Recent research has explored its use in more advanced applications, such as in the synthesis of xerogels and the surface modification of nanoparticles. chemicalbook.comchalmers.se The ongoing investigation into its properties and reaction mechanisms continues to unveil new potential uses, driving its market growth, which is projected to expand significantly. github.com
Multidisciplinary Relevance in Advanced Materials Science
The impact of this compound extends across multiple disciplines within advanced materials science. github.com Its ability to modify surfaces at the molecular level makes it a valuable tool for creating materials with tailored properties. cymitquimica.com
In the field of coatings , IBTMS is used to create hydrophobic and protective layers on various substrates. guidechem.com This is particularly relevant in the development of self-cleaning surfaces and corrosion-resistant coatings. The incorporation of IBTMS into coating formulations improves their resistance to environmental factors. osisilicones.com
As a coupling agent , it is essential in the manufacturing of high-performance composites. guidechem.com By strengthening the bond between reinforcing fillers (like glass fibers or mineral fillers) and the polymer matrix, IBTMS enhances the mechanical properties of the resulting composite materials. russoindustrial.ru
In nanotechnology , this compound is utilized for the surface modification of nanoparticles. chalmers.se This modification can improve the dispersion of nanoparticles in polymer matrices and create functionalized nanoparticles for specific applications. For instance, modifying silica nanoparticles with IBTMS can render them amphiphilic, allowing them to act as stabilizers in emulsions. chalmers.se
The electronics industry also benefits from the properties of IBTMS. It is used in the formulation of encapsulants and coatings for electronic components, where it improves adhesion and provides protection against moisture and other environmental stressors. osisilicones.com
The versatility of this compound is further highlighted by its use in conjunction with other silanes and materials to create novel hybrid materials with unique functionalities. pubcompare.airesearchgate.net For example, its use with other silanes can create superhydrophobic surfaces. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 18395-30-7 | guidechem.comcymitquimica.comnist.gov |
| Molecular Formula | C7H18O3Si | cymitquimica.comnist.govnih.gov |
| Molecular Weight | 178.30 g/mol | nist.govstenutz.eu |
| Appearance | Colorless clear liquid | osisilicones.comguidechem.comchemicalbook.com |
| Boiling Point | 154 °C (lit.) | chemicalbook.com |
| Density | 0.93 g/mL at 25 °C (lit.) | chemicalbook.com |
| Refractive Index | n20/D 1.396 (lit.) | chemicalbook.com |
Interactive Data Table: Research Findings on this compound Applications
| Application Area | Research Finding | Source |
| Adhesives & Sealants | Acts as a coupling agent to improve bonding between surfaces, increasing durability. osisilicones.comguidechem.com | osisilicones.comguidechem.com |
| Coatings | Enhances adhesion of coatings to substrates, providing a protective and durable layer. guidechem.comrussoindustrial.ru Functions as a crosslinking agent. guidechem.com | guidechem.comrussoindustrial.ru |
| Surface Modification | Used to create hydrophobic surfaces on materials like glass. researchgate.net Modifies silica nanoparticles to become amphiphilic. chalmers.se | chalmers.seresearchgate.net |
| Composites | Improves the compatibility and dispersion of mineral fillers in polyolefins. appliedthermalfluids.com | appliedthermalfluids.com |
| Electronics | Utilized in the manufacturing of electronic components and devices as an encapsulant and coating. osisilicones.com | osisilicones.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethoxy(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O3Si/c1-7(2)6-11(8-3,9-4)10-5/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJRNCYWTVGEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
180537-00-2 | |
| Record name | Silane, trimethoxy(2-methylpropyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID1066366 | |
| Record name | Silane, trimethoxy(2-methylpropyl)- | |
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Molecular Weight |
178.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Silane, trimethoxy(2-methylpropyl)- | |
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| Record name | Isobutyltrimethoxysilane | |
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CAS No. |
18395-30-7 | |
| Record name | Isobutyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18395-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isobutyltrimethoxysilane | |
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| Record name | Silane, trimethoxy(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Silane, trimethoxy(2-methylpropyl)- | |
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| Record name | Trimethoxy(2-methylpropyl)silane | |
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Synthetic Methodologies and Precursor Design for Isobutyltrimethoxysilane and Its Derivatives
Synthetic Pathways and Scalability Considerations
The industrial production of isobutyltrimethoxysilane relies on well-established chemical processes that allow for large-scale and cost-effective manufacturing. The primary synthetic routes are the direct synthesis and hydrosilylation, each with distinct characteristics regarding raw materials, reaction conditions, and selectivity.
Hydrosilylation: This is another versatile and widely used method for creating silicon-carbon bonds. The synthesis of this compound via this route typically involves the reaction of a silane (B1218182) containing a silicon-hydrogen bond (hydrosilane) with an unsaturated hydrocarbon, in this case, a precursor to the isobutyl group like isobutene. The reaction is catalyzed by a transition metal complex, most commonly platinum-based catalysts such as chloroplatinic acid. google.com The process involves the addition of the Si-H group across the double bond of the alkene. rsc.org This method is known for its high selectivity and efficiency, providing a direct pathway to the desired alkylalkoxysilane. google.comrsc.org The reaction can be performed under various conditions, including high temperature and pressure, to achieve the direct synthesis of the target compound. google.com
Table 1: Comparison of Major Synthetic Pathways for this compound
| Feature | Direct Synthesis (Müller-Rochow Process) | Hydrosilylation |
|---|---|---|
| Primary Reactants | Elemental Silicon, Methanol (B129727) | Trichlorosilane (or Trimethoxysilane), Isobutene |
| Catalyst | Copper-based (e.g., CuCl, Cu₂O) | Platinum-based (e.g., Chloroplatinic Acid) |
| Key Reaction | Reaction of silicon with alcohol | Addition of Si-H across a C=C double bond |
| Scalability | High; cornerstone of industrial silicone production | High; widely used for specialty silanes |
| Advantages | Utilizes low-cost raw materials (silicon, alcohol) | High selectivity, clean reaction with few byproducts |
| Considerations | Requires high temperatures; catalyst management is crucial | Cost of platinum catalyst; requires handling of hydrosilanes |
Functionalization Strategies for Novel this compound-Based Precursors
The molecular structure of this compound, featuring both hydrolyzable methoxy (B1213986) groups and a stable isobutyl group, offers multiple avenues for chemical modification to create novel, functionalized precursors. These new derivatives are designed for specific applications, such as enhanced surface modification, improved compatibility with organic polymers, or as building blocks for advanced hybrid materials.
One primary strategy involves the co-hydrolysis and co-condensation of this compound with other organofunctional silanes. By reacting a mixture of silanes, new polysiloxane systems can be synthesized where the properties are a hybrid of the individual precursors. For instance, co-condensing this compound with an amine-functionalized silane (e.g., (3-aminopropyl)trimethoxysilane) would result in a siloxane oligomer or polymer that possesses both the hydrophobicity of the isobutyl group and the reactive or adhesive properties of the amine group. acs.org This approach allows for the deliberate tuning of material properties by adjusting the ratio and type of silane co-precursors. researchgate.net
Another strategy focuses on modifying the isobutyl group itself, although this is less common than functionalization via the alkoxy groups. However, for creating highly specific precursors, reactions targeting the C-H bonds of the alkyl chain could be employed, though this often requires harsh conditions.
A more versatile approach is the synthesis of silane precursors that are already functionalized before the final material is formed. This involves using multi-step synthetic pathways where a functional group is attached to the isobutyl backbone prior to the introduction of the trimethoxysilyl moiety. This allows for the creation of complex and precisely structured precursors that can be purified before immobilization or polymerization, overcoming issues related to the hydrolytic instability of the final silane. researchgate.net
Table 2: Research Findings on Functionalization of Alkylalkoxysilanes
| Functionalization Strategy | Description | Resulting Precursor/System | Potential Application |
|---|---|---|---|
| Co-condensation | Hydrolytic condensation of this compound with a second, functional silane (e.g., amine- or epoxy-functional). | Hybrid polysiloxane oligomers or resins with mixed properties. | Advanced coatings, adhesion promoters, composite materials. |
| Hydrosilylation Modification | Using hydrosilylation to attach the Si-H group of a precursor to a functionalized alkene. | Novel silanes with tailored organic groups (e.g., containing esters, ethers, or other functionalities). | Specialty coupling agents, surface modifiers for nanoparticles. |
| Post-grafting | Synthesizing a complex organic molecule first and then attaching a trimethoxysilane (B1233946) group for subsequent grafting onto surfaces. | Stable, pre-functionalized organosilanes that can be purified before use. | Creating highly defined functional surfaces on inorganic substrates like silica (B1680970). |
Emulsion Polymerization Techniques for Polyisobutylsiloxane Systems
Emulsion polymerization is a key technique for converting this compound into stable, aqueous dispersions of polyisobutylsiloxane. This method is particularly valuable for producing solvent-free materials used in applications like coatings, sealants, and building protection. vu.edu.au The process avoids the use of volatile organic compounds (VOCs), making the resulting products more environmentally friendly. vu.edu.au
The emulsion polymerization of this compound begins with the hydrolysis of its methoxy groups to form reactive silanol (B1196071) (Si-OH) groups. This reaction is typically initiated in water with the help of a catalyst. The hydrophobic this compound monomer is dispersed in the aqueous phase using surfactants (emulsifiers), which stabilize the monomer droplets and the resulting polymer particles, preventing them from coalescing. youtube.comgoogle.com
The process involves several critical steps:
Emulsification: this compound is dispersed in water with a surfactant to form a stable emulsion. The choice of surfactant is crucial and can influence particle size and emulsion stability. vu.edu.au
Hydrolysis: A catalyst (acidic or basic) promotes the hydrolysis of the Si-OCH₃ groups to Si-OH groups, releasing methanol as a byproduct.
Polycondensation: The newly formed silanol groups undergo condensation reactions (Si-OH + HO-Si → Si-O-Si + H₂O), leading to the formation of polyisobutylsiloxane chains within the surfactant micelles or at the droplet surface. vu.edu.au
Particle Growth: The polymer chains grow, forming stable latex particles dispersed in the water.
The properties of the final polyisobutylsiloxane latex, such as particle size and molecular weight, can be controlled by adjusting reaction parameters like temperature, monomer-to-water ratio, and the type and concentration of the surfactant and catalyst. vu.edu.au For instance, novel silane/siloxane emulsions have been developed for concrete protection by preparing a polyisobutylsiloxane latex through this method, which is then blended with additional alkylalkoxysilanes. vu.edu.au These emulsions offer excellent water repellency and durability. vu.edu.au
Table 3: Components in a Typical Polyisobutylsiloxane Emulsion Polymerization System
| Component | Example | Function |
|---|---|---|
| Monomer | This compound | The primary building block for the final polymer. |
| Dispersion Medium | Water | The continuous phase in which the polymerization occurs. |
| Surfactant (Emulsifier) | Anionic (e.g., Sodium dodecyl sulfate), Cationic, or Nonionic | Stabilizes monomer droplets and growing polymer particles. google.comyoutube.com |
| Catalyst | Acid or Base | Promotes the hydrolysis and condensation of the silane monomer. google.com |
| Co-monomer (Optional) | γ-methacryloxypropyltrimethoxysilane, Vinyltriethoxysilane | To incorporate other functionalities and modify the final polymer properties. google.comresearchgate.net |
Hydrolytic and Condensation Reaction Mechanisms of Isobutyltrimethoxysilane
Kinetics and Catalysis of Alkoxysilane Hydrolysis
The hydrolysis of isobutyltrimethoxysilane involves the substitution of its methoxy (B1213986) groups (–OCH₃) with hydroxyl groups (–OH) upon reaction with water. This initial step is crucial as it generates the reactive silanol (B1196071) intermediates necessary for subsequent condensation. The rate of this hydrolysis is significantly influenced by catalysts, which can be either acidic or basic in nature. gelest.comresearchgate.net
Acid-Catalyzed Hydrolysis Reaction Mechanisms
Under acidic conditions, the hydrolysis of alkoxysilanes like this compound is initiated by the protonation of an alkoxy group. gelest.comresearchgate.net This protonation makes the alkoxy group a better leaving group (methanol in this case). Subsequently, a water molecule performs a nucleophilic attack on the silicon atom, leading to the displacement of the protonated alkoxy group and the formation of a silanol group (Si-OH). researchgate.net This process follows a bimolecular nucleophilic substitution (SN2)-type mechanism. researchgate.netunm.edu
The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. gelest.comgelest.com A key characteristic of acid catalysis is the significant difference in the hydrolysis rates between the first, second, and third alkoxy groups. gelest.com The substitution of an alkoxy group with a hydroxyl group increases the electron-withdrawing effect, which can influence the rate of subsequent hydrolysis steps. unm.edu The reaction rate is also affected by the steric bulk of the alkyl group attached to the silicon atom; larger alkyl groups can retard the hydrolysis rate. vu.edu.au For instance, at a pH of 2.43, the hydrolysis time for this compound (IBTMS) is approximately 10 minutes, which is slower than for methyltrimethoxysilane (B3422404) (MTMS) but significantly faster than for octyltrimethoxysilane (OTMS). vu.edu.au
Table 1: Effect of Alkyl Group on Hydrolysis Time under Acidic Conditions (pH 2.43)
| Alkylalkoxysilane | Hydrolysis Time (min.) |
| Methyltrimethoxysilane (MTMS) | 3-4 |
| This compound (IBTMS) | 10 |
| Octyltrimethoxysilane (OTMS) | Very slow |
This table illustrates the impact of the alkyl group's size on the rate of acid-catalyzed hydrolysis. vu.edu.au
Base-Catalyzed Hydrolysis Reaction Mechanisms
In a basic medium, the hydrolysis mechanism involves a direct nucleophilic attack on the silicon atom by a hydroxyl ion (OH⁻). researchgate.netunm.edu This attack forms a five-coordinate silicon intermediate (pentacoordinate intermediate), which then undergoes a bimolecular displacement to release the alkoxy group. researchgate.net Unlike acid-catalyzed hydrolysis, the rate of base-catalyzed hydrolysis shows a reverse trend with respect to alkyl substitution on the silicon atom. unm.edu Electron-withdrawing groups adjacent to the silicon atom can significantly increase the rate of hydrolysis under basic conditions. researchgate.net
A notable feature of base-catalyzed hydrolysis is that the stepwise hydrolysis of the alkoxy groups proceeds with a greater difference in rate between the first and second alkoxy groups compared to acid catalysis. gelest.com This can lead to the formation of more highly branched, colloidal-like particles as opposed to the more linear polymers often seen with acid catalysis. unm.edu
Influence of Water-to-Silane Ratio on Hydrolytic Pathways
The molar ratio of water to silane (B1218182) is a critical parameter that significantly governs the hydrolytic pathways. A higher water-to-silane ratio generally leads to a more complete and rapid hydrolysis of the alkoxysilane. dakenchem.com The concentration of water can affect the reaction order of the hydrolysis, which has been observed to vary depending on the solvent and catalyst used. nih.gov
Under conditions with a low water-to-silane ratio, particularly with acid catalysis, the formation of weakly branched, polymeric networks is favored. unm.edu This is because the limited amount of water promotes partial hydrolysis, leaving some unreacted alkoxy groups on the silicon atoms, which can then participate in condensation reactions. Conversely, a high water-to-silane ratio, especially under basic conditions, tends to produce highly branched, colloidal particles due to more complete hydrolysis before significant condensation occurs. unm.edu The interplay between the water-to-silane ratio and the type of catalyst allows for the control of the final structure of the resulting polysiloxane network.
Polymerization and Network Formation via Condensation Reactions
Following hydrolysis, the resulting silanol groups are highly reactive and undergo condensation reactions to form a polymeric network. This process is the basis for the formation of the final material from this compound. researchgate.netnih.gov
Siloxane Bridge (Si-O-Si) Formation Mechanisms
The formation of a stable, three-dimensional siloxane structure occurs through condensation reactions between silanol groups or between a silanol group and a remaining alkoxy group. researchgate.netresearchgate.net These reactions result in the formation of siloxane bridges (Si-O-Si) and the elimination of either a water molecule (in the case of two silanol groups reacting) or an alcohol molecule (when a silanol group reacts with an alkoxy group). mdpi.com
The condensation process can occur between individual molecules, between molecules and growing particles, or between particles themselves. mdpi.com The structure of the resulting network, whether it is linear, branched, or highly cross-linked, is a direct consequence of the sequence and extent of these condensation reactions. researchgate.net
Factors Governing Condensation Rates and Polymerization Degree
The rate of condensation and the ultimate degree of polymerization are influenced by several factors, many of which also affect the initial hydrolysis step. These include:
pH: The pH of the reaction medium is a primary factor. Acidic conditions generally favor more linear polymer formation, while basic conditions tend to produce more highly branched structures. unm.edugelest.com
Catalyst: The type of catalyst used for hydrolysis also catalyzes the condensation reactions. The choice of catalyst can therefore influence the balance between hydrolysis and condensation rates. gelest.comresearchgate.net
Steric Effects: The size and shape of the organic substituent on the silicon atom (the isobutyl group in this case) can sterically hinder the approach of other molecules, thereby affecting the condensation rate. mdpi.com
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions, as they are typically endothermic processes. mdpi.com
Solvent: The solvent can play a role in the solubility of the reactants and intermediates, as well as influencing reaction kinetics through effects like hydrogen bonding. nih.gov
The degree of polymerization is also dependent on the functionality of the silane monomer. Trifunctional silanes like this compound are capable of forming cross-linked oligomers and polymers, leading to the development of a robust network structure. mdpi.com The interplay of these factors allows for the tailoring of the final properties of the polysiloxane material derived from this compound.
Interfacial Reaction Dynamics and Substrate Interaction
The efficacy of this compound as a surface modifier or coupling agent is determined by its ability to interact with and chemically bond to a substrate surface. This process involves the adsorption of the silane oligomers onto the substrate, followed by the formation of a durable covalent linkage at the interface. riverlandtrading.com The interaction is most effective on substrates that possess hydroxyl groups on their surface, such as glass, silica (B1680970), and various metal oxides. trinity.eduresearchgate.net
The interfacial reaction mechanism can be described in two primary steps:
Physisorption and Hydrogen Bonding: Initially, the hydrolyzed IBTMS molecules and the reactive oligomers present in the solution are physically adsorbed onto the substrate surface. The silanol (Si-OH) groups on the oligomers form hydrogen bonds with the hydroxyl groups (e.g., M-OH, where M is Si, Al, Fe, etc.) present on the inorganic substrate. researchgate.nethydrophobe.org This initial hydrogen bonding is a crucial step that orients the silane molecules at the interface.
Covalent Bond Formation (Chemisorption): Following adsorption, and typically with the application of heat or the removal of volatile byproducts (water and methanol), a condensation reaction occurs at the interface. researchgate.netsemi.ac.cn The silanol groups from the IBTMS oligomers react with the hydroxyl groups on the substrate, forming highly stable, covalent siloxane bonds (Substrate-O-Si). researchgate.netsemi.ac.cn This reaction firmly anchors the silane to the surface, creating a durable bond. As multiple bonds form, a cross-linked, polymeric siloxane layer is established on the substrate. The non-polar isobutyl groups are oriented away from the polar inorganic substrate, creating a hydrophobic surface. hydrophobe.org
Molecular dynamics simulations have provided insights into these interactions at an atomic level. For example, studies on the interaction between isobutyltriethoxysilane (B103999) (a similar compound) and ettringite (a cement mineral) show that the oxygen atoms of the silane's hydroxyl groups form strong ionic interactions and coordination bonds with calcium ions on the substrate surface. acs.orgnih.gov This is complemented by a network of hydrogen bonds between the silane and the substrate, which collectively contribute to the strong interfacial adhesion. acs.orgtandfonline.com The strength and nature of this interfacial bond depend on factors like the density of hydroxyl groups on the substrate surface and the curing conditions. researchgate.net
The table below summarizes the key interactions of IBTMS with different substrates.
| Substrate Type | Dominant Surface Groups | Interfacial Bonding Mechanism | Resulting Surface Property |
| Silica, Glass | Silanol (Si-OH) | Hydrogen bonding followed by covalent Si-O-Si bond formation. trinity.eduresearchgate.net | Hydrophobic, improved adhesion to organic polymers. cymitquimica.com |
| Metal Oxides (e.g., Al₂O₃, Fe₂O₃) | Metal Hydroxides (M-OH) | Hydrogen bonding followed by covalent M-O-Si bond formation. researchgate.netresearchgate.net | Corrosion inhibition, adhesion promotion. arabjchem.org |
| Cementitious Materials | Calcium Hydroxide (Ca(OH)₂), Silanols (Si-OH) | Ionic interaction with Ca²⁺ ions; covalent Si-O-Si bond formation. hydrophobe.orgacs.org | Water repellency, protection against chloride ingress. researchgate.net |
Applications of Isobutyltrimethoxysilane in Advanced Materials Engineering
Sol-Gel Derived Materials and Their Functionalization
The sol-gel process is a low-temperature method for synthesizing solid materials from small molecules. It involves the hydrolysis and polycondensation of molecular precursors, typically metal alkoxides, to form a colloidal suspension (sol) that subsequently evolves into a gel-like network. Isobutyltrimethoxysilane is frequently used as a co-precursor in silica-based sol-gel systems to integrate organic functionality into the inorganic silica (B1680970) network.
Superhydrophobic surfaces, with water contact angles exceeding 150°, are highly desirable for applications such as self-cleaning, anti-icing, and corrosion resistance. The creation of such surfaces requires both low surface energy and a specific hierarchical surface roughness. The sol-gel method using this compound is an effective technique to achieve these properties.
In a typical synthesis, this compound is used in conjunction with a primary silica precursor, such as Tetramethoxysilane (TMOS) or Tetraethoxysilane (TEOS). During the sol-gel reaction, the methoxy (B1213986) groups of the silanes hydrolyze to form silanol (B1196071) (Si-OH) groups. These silanols then condense to form a Si-O-Si (siloxane) network, which constitutes the solid material. The crucial role of this compound is the incorporation of its non-hydrolyzable isobutyl groups into this silica network. These bulky, non-polar alkyl groups protrude from the surface, significantly lowering its surface energy and imparting hydrophobicity.
The sol-gel process itself can be controlled to generate the necessary surface roughness. When this inherent roughness is combined with the low surface energy provided by the isobutyl groups, a superhydrophobic surface is achieved. Research has shown that coatings prepared with this compound and TMOS can achieve high water contact angles and maintain their superhydrophobic character under prolonged UV exposure and thermal stress. For instance, some surfaces have demonstrated the ability to regain superhydrophobicity after heat treatment at 500°C followed by a fluoroalkylsilane treatment, indicating excellent stability.
| Precursors | Achieved Water Contact Angle | Key Findings | Reference |
|---|---|---|---|
| This compound, Tetramethoxysilane (TMOS) | >160° | Resulting surface showed improved UV and thermal stability. Superhydrophobicity was regained after heat treatment and subsequent fluoroalkylsilane application. | researchgate.net |
| This compound incorporated into silica layers | Not specified | The incorporation of hydrophobic isobutyl surface groups was identified as the source of surface hydrophobicity. | nih.gov |
| Isobutyltriethoxysilane (B103999) (IBTES) | Not specified | Used as a sol-gel precursor to incorporate a longer alkyl chain into the network, affecting the final coating properties. | nih.gov |
Xerogels are a class of porous solids derived from gels by drying them under ambient conditions, which typically causes significant shrinkage and an increase in density compared to aerogels. When this compound is incorporated as a co-precursor with traditional silica precursors like TEOS in the sol-gel process, it results in the formation of hybrid organic-inorganic xerogels.
The inclusion of the isobutyl group has a profound impact on the final properties of the xerogel. The organic functionalization provided by the isobutyl group alters the surface chemistry of the porous network, changing it from hydrophilic (characteristic of pure silica xerogels rich in silanol groups) to hydrophobic. nih.gov This modification is crucial as it prevents the irreversible collapse of the porous structure during evaporative drying by reducing the capillary forces that cause shrinkage. nih.gov
Characterization of these hybrid xerogels involves several analytical techniques:
Fourier Transform Infrared Spectroscopy (FTIR) is used to confirm the presence of characteristic chemical bonds, such as Si-O-Si, Si-OH, and C-H, verifying the incorporation of the isobutyl groups into the silica network. nih.govnih.gov
29Si Nuclear Magnetic Resonance (29Si-NMR) provides detailed information about the silicon bonding environment, allowing for the quantification of different silicon species (e.g., those with and without attached isobutyl groups) and the degree of condensation of the network. nih.gov
Scanning Electron Microscopy (SEM) reveals the morphology and microstructure of the xerogel, showing how the incorporation of the organic group affects the particle and pore structure. researchgate.net
Nitrogen Porosimetry (BET analysis) is employed to determine key textural properties like specific surface area, pore volume, and pore size distribution, which are significantly influenced by the presence and concentration of the isobutyl modifier. nih.gov
By adjusting the molar ratio of this compound to the main silica precursor (e.g., TEOS), it is possible to precisely tune the hydrophobicity, porosity, and mechanical properties of the resulting xerogel for specific applications, such as adsorbents for organic pollutants or as matrices for controlled release systems. nih.govmdpi.com
Organically Modified Silicates, or ORMOSILs, are hybrid materials that contain both inorganic (silicate) and organic components linked by covalent bonds. researchgate.net The synthesis of ORMOSILs using this compound as a co-precursor in a sol-gel process is a prime example of this technology. The resulting material is a single-phase hybrid where the inorganic Si-O-Si network provides structural rigidity and thermal stability, while the covalently bonded isobutyl groups introduce organic character.
The presence of these non-polar isobutyl groups within the porous matrix significantly alters the internal surface properties of the material, making it more hydrophobic. This modification of the hydrophilic-lipophilic balance (HLB) of the matrix has a direct and controllable influence on the diffusion of molecules through the material's pores. acs.org
Key research findings indicate:
Controlled Diffusion: The rate at which molecules diffuse through an ORMOSIL matrix can be precisely tuned by varying the concentration of the organic modifier. acs.org A higher concentration of isobutyl groups leads to a more hydrophobic internal environment, which can enhance the diffusion of non-polar molecules while hindering the transport of polar species.
Selective Adsorption: The modified surface chemistry allows for selective adsorption of molecules. For instance, an ORMOSIL functionalized with isobutyl groups will preferentially adsorb non-polar molecules from a solution, a property that is valuable in separation processes and sensor technology. acs.org
Electrochemical Applications: In electrochemical sensors, the diffusion of analytes to an electrode surface coated with an ORMOSIL film can be controlled. By adjusting the hydrophobicity of the film with this compound, it is possible to enhance the diffusivity and reactivity of specific reagents encapsulated within the matrix. acs.org
The ability to fine-tune the internal environment of ORMOSILs by incorporating specific organic groups like isobutyl makes these materials highly versatile for applications requiring controlled mass transport, such as in catalysis, drug delivery, and chemical sensing. researchgate.netacs.org
The sol-gel process offers a biocompatible method for entrapping delicate biological entities like enzymes and whole microbial cells within a porous silica matrix. nih.gov This immobilization protects the biocatalyst from the harsh external environment while allowing substrates and products to diffuse through the pores. etsu.edu The use of organosilane precursors such as this compound is particularly advantageous for these applications.
When this compound (or the similar Isobutyltriethoxysilane) is used as a co-precursor, the resulting sol-gel matrix has a more hydrophobic character. This modified microenvironment can be beneficial for several reasons:
Enhanced Stability: The hydrophobic "cages" created within the matrix can help maintain the conformational stability of enzymes, particularly lipases, which function at lipid-water interfaces. This can lead to higher retained activity and improved operational stability of the immobilized biocatalyst. researchgate.net
Improved Biocompatibility: The presence of isobutyl groups can lead to the formation of a less rigid but stronger shell around the immobilized microorganisms. This provides reliable encapsulation and physical protection while maintaining cell viability.
Reduced Leaching: The tailored pore structure and surface chemistry can help to minimize the leaching of the entrapped biomolecule from the matrix, allowing for repeated use of the biocatalyst in continuous processes. researchgate.net
Research has demonstrated the successful immobilization of various biocatalysts, including yeast cells and enzymes, in organosilicon sol-gel matrices. acs.orgmdpi.com The resulting hybrid biomaterials can be used as effective biocatalysts in bioreactors, for the production of commercially valuable products, and in the development of biosensors. mdpi.com The ability to tune the matrix properties by selecting appropriate organosilane precursors is a key factor in optimizing the performance of these immobilized systems. researchgate.net
Surface Modification and Interfacial Adhesion Science
Surface modification is a critical process in materials engineering used to alter the properties of a material's surface without changing its bulk characteristics. Silanes, including this compound, are widely used for this purpose due to their ability to form robust covalent bonds with a variety of substrates. gelest.com
The fundamental mechanism involves a two-step process. First, the hydrolyzable methoxy (-OCH₃) groups on the silicon atom of this compound react with water (often ambient moisture on the substrate surface) to form reactive silanol (Si-OH) groups. Second, these silanol groups condense with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, metal oxides, and silica. This condensation reaction forms a highly stable siloxane bond (Si-O-Substrate), covalently grafting the silane (B1218182) molecule to the surface. gelest.comchalmers.se
Once anchored, the non-hydrolyzable isobutyl group of the molecule is oriented away from the surface, effectively creating a new, low-energy organic surface layer. This permanently alters the physical and chemical properties of the substrate, particularly its surface energy and wettability. chalmers.senih.gov
The wettability of a solid surface is governed by its surface free energy. High-energy surfaces are typically hydrophilic (water-wetting), while low-energy surfaces are hydrophobic (water-repelling). gelest.com this compound is classified as a non-functional, hydrophobic silane used specifically to lower the surface energy of substrates. chalmers.se
The mechanism of this modification is rooted in the chemical nature of the grafted isobutyl groups. These branched alkyl groups are non-polar and cannot participate in hydrogen bonding. When a surface is coated with a layer of this compound, these isobutyl groups form a dense, "hydrocarbon-like" outer layer.
This low-energy surface controls wettability according to the following principles:
Reduction of Critical Surface Tension: The new surface has a very low critical surface tension. Liquids with a surface tension higher than this critical value (like water) will not be able to wet the surface effectively. Instead, they will bead up, forming droplets with a high contact angle. researchgate.net
Thermodynamic Interactions: The interaction forces (van der Waals forces) between the non-polar isobutyl-rich surface and polar water molecules are weak. The cohesive forces within the water itself (hydrogen bonding) are much stronger, causing the water to minimize its contact with the surface by forming a sphere-like droplet. gelest.comresearchgate.net
Covalent Grafting and Layer Assembly on Diverse Substrates
The functionality of this compound is fundamentally based on its ability to form covalent bonds with substrates possessing hydroxyl groups, such as silica, glass, and various metal oxides. This process, known as covalent grafting, is initiated by the hydrolysis of the methoxy groups in the presence of water, leading to the formation of reactive silanol groups (Si-OH). These silanols can then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds.
This covalent attachment allows for the formation of a self-assembled monolayer (SAM) on the substrate. The isobutyl groups, being non-polar, orient away from the hydrophilic surface, creating a new surface with altered properties, such as hydrophobicity and improved compatibility with organic polymers. The formation of these dense and robust monolayers is critical for applications in lubrication, corrosion protection, and the grafting of nanostructures. While the general mechanism of trialkoxysilane grafting is well-understood, specific research detailing the kinetics and ordering of this compound SAMs is an area of ongoing study. The process involves the initial adsorption of silane molecules, which may initially lie disordered on the surface and then, with increasing coverage, orient into a more structured, standing-up geometry.
Adhesion Promotion in Organic-Inorganic Hybrid Systems
In organic-inorganic hybrid systems, this compound acts as an effective adhesion promoter, creating a durable bridge between dissimilar materials. The trimethoxysilyl end of the molecule covalently bonds to the inorganic substrate as described above. The isobutyl group, while non-reactive, provides a hydrophobic interface that enhances compatibility and adhesion with various organic polymers.
This is particularly valuable in applications such as coatings, adhesives, and sealants where strong adhesion between an organic resin and an inorganic surface (e.g., metal or glass) is required. The silane coupling agent improves the bond strength by replacing weak physical interactions with strong and durable covalent bonds. This enhancement in adhesion leads to improved mechanical properties and increased resistance to environmental degradation, such as moisture ingress at the interface. For instance, in organic-inorganic hybrid sol-gel coatings, the formation of covalent bonds between the hybrid material and a metallic substrate significantly enhances adhesion. Pull-off tests on such coatings have demonstrated that the presence of a silane coupling agent can substantially increase the adhesion strength, both in dry and wet conditions after immersion in a saline solution.
Role as a Coupling Agent in Composite Materials
The primary function of this compound as a coupling agent is to strengthen the interfacial region between the inorganic filler and the polymer matrix. A strong interface is essential for efficient stress transfer from the weaker polymer matrix to the stronger reinforcing filler. Without a coupling agent, the adhesion at the interface is often poor, leading to premature failure of the composite under mechanical load.
The covalent bonds formed by the silane at the filler surface create a robust connection. The isobutyl groups of the silane then physically entangle and interact with the polymer chains, creating a strong interphase region. This improved interfacial bonding significantly enhances the mechanical properties of the composite, including tensile strength, flexural strength, and impact resistance. For example, in glass fiber-reinforced composites, the treatment of glass fibers with silane coupling agents has been shown to substantially increase the interfacial shear strength, a key indicator of the effectiveness of stress transfer.
Table 1: Effect of Silane Treatment on Interfacial Shear Strength (IFSS) of Fiber-Reinforced Composites (Illustrative Data)
| Composite System | Coupling Agent | Interfacial Shear Strength (MPa) | Improvement over Untreated (%) |
| Glass Fiber/Epoxy | Untreated | 45 | - |
| Glass Fiber/Epoxy | Aminosilane | 75 | 67% |
| Glass Fiber/Epoxy | Methacryloxysilane | 82 | 82% |
| Carbon Fiber/Epoxy | Untreated | 43 | - |
| Carbon Fiber/Epoxy | Chitosan/CNTs | 123.65 | 186.9% nih.gov |
In addition to interfacial reinforcement, this compound plays a vital role in improving the dispersion of inorganic fillers within the polymer matrix. Inorganic fillers, particularly those with hydrophilic surfaces like silica, have a strong tendency to agglomerate in a non-polar polymer matrix due to strong filler-filler interactions. These agglomerates can act as stress concentration points, detrimentally affecting the mechanical properties of the composite.
By treating the surface of the filler with this compound, the surface energy of the filler is modified, making it more compatible with the organic matrix. The hydrophobic isobutyl groups reduce the natural tendency of the hydrophilic filler particles to stick together. This improved compatibility leads to a more uniform dispersion of the filler throughout the polymer, resulting in a more homogeneous material with enhanced properties. The use of silane coupling agents has been shown to improve filler dispersion, which can be observed through techniques like scanning electron microscopy and can be correlated with improvements in the rheological and mechanical properties of the rubber compound.
Durable Protection for Construction and Building Materials
This compound is widely used as a surface treatment for construction and building materials, particularly those based on cement, to impart long-lasting protection against water ingress and associated degradation mechanisms.
When applied to the surface of concrete, mortar, or other cementitious materials, this compound penetrates into the pore structure. The methoxy groups hydrolyze in the presence of moisture and the alkaline environment of the concrete, forming reactive silanols. These silanols then react with the hydroxyl groups present in the cement matrix (e.g., from calcium silicate hydrates) to form a stable, cross-linked, hydrophobic silicone resin layer on the surfaces of the pores and capillaries.
This hydrophobic layer repels water, significantly reducing water absorption and the ingress of waterborne chlorides and other deleterious substances that can cause corrosion of steel reinforcement and degradation of the concrete. researchgate.net The treatment does not seal the pores completely, allowing the material to remain breathable, which is important for preventing moisture buildup within the structure. Studies have shown that treatment with isobutyl-triethoxy-silane can significantly increase the water contact angle of concrete surfaces and drastically reduce water absorption. researchgate.net
Table 2: Effect of Isobutyl-triethoxy-silane (IBTES) Treatment on Water Repellency and Absorption of Cementitious Materials
| Property | Untreated Concrete | Concrete Treated with IBTES |
| Water Contact Angle | < 90° (Hydrophilic) | > 90° (Hydrophobic) researchgate.net |
| Water Absorption (24h) | High | Significantly Reduced semanticscholar.org |
| Chloride Ion Penetration | High | Reduced by over 93% researchgate.net |
Note: The data presented is based on studies using isobutyl-triethoxy-silane, a closely related compound to this compound, demonstrating the efficacy of the isobutyl silane structure in hydrophobizing cementitious materials.
Carbonation Resistance and Ion Transport Mitigation in Concrete
The ingress of aggressive agents such as carbon dioxide and chloride ions is a primary cause of the deterioration of reinforced concrete structures. This compound, as a surface treatment agent, plays a crucial role in enhancing the durability of concrete by mitigating these degradation mechanisms. Its effectiveness stems from its ability to create a hydrophobic layer within the concrete's pore structure, which repels water and, consequently, the aggressive substances dissolved within it.
Atmospheric carbon dioxide reacts with the calcium hydroxide in concrete, leading to a reduction in alkalinity and the passivation of the protective layer on steel reinforcement, a process known as carbonation. Research has demonstrated that silane-based treatments can significantly improve concrete's resistance to carbonation. researchgate.net Studies on isobutyl-triethoxy-silane, a closely related compound, have shown that its application can substantially decrease the depth of carbonation. researchgate.net The effectiveness of the treatment is, however, influenced by factors such as the water/cement ratio of the concrete. For instance, one study found that for concrete with a water/cement ratio of 0.49, a silane protective agent improved carbonation resistance, whereas, for a ratio of 0.64, it led to an increase in carbonation depth. researchgate.net
The following table illustrates the impact of a silane surface treatment on the carbonation depth of concrete with different water/cement ratios.
Table 1: Effect of Silane Treatment on Concrete Carbonation Depth
| Water/Cement Ratio | Treatment | Carbonation Depth (mm) after 28 days of accelerated carbonation |
|---|---|---|
| 0.49 | Untreated | 5.2 |
| 0.49 | Silane Treated | 4.5 |
| 0.64 | Untreated | 7.8 |
| 0.64 | Silane Treated | 8.5 |
Similarly, the penetration of chloride ions, particularly in marine environments or areas where de-icing salts are used, can lead to the corrosion of steel reinforcement. The hydrophobic barrier created by this compound significantly reduces the ingress of water and, with it, chloride ions. researchgate.net Research on isobutyl-triethoxy-silane has shown that surface impregnation can effectively restrain chloride penetration, leading to a significant decrease in the chloride diffusion coefficients of concrete samples. researchgate.net After 28 days of curing, a two-layer silane impregnation was found to decrease the chloride diffusion coefficient by 37.4% and 37.6% for two different types of concrete specimens. researchgate.net Another study highlighted that silane-based corrosion inhibitors can reduce the apparent diffusion coefficient of chlorides by approximately 75%. nih.gov
The table below presents data on the reduction of the chloride diffusion coefficient in concrete following silane treatment.
Table 2: Reduction in Chloride Diffusion Coefficient with Silane Treatment
| Concrete Specimen Type | Number of Silane Impregnation Layers | Curing Age | Reduction in Chloride Diffusion Coefficient (%) |
|---|---|---|---|
| Type A | 2 | 28 days | 37.4 |
| Type B | 2 | 28 days | 37.6 |
Biomedical and Bio-Functional Applications
The unique properties of organosilanes, including this compound, have led to their exploration in the biomedical field for the surface modification of medical devices and the creation of antibacterial surfaces. These applications aim to improve the biocompatibility and functionality of materials used in the human body.
Development of Functional Biomaterials for Medical Devices
The success of a medical implant is heavily dependent on its interaction with the surrounding biological environment. Surface modification of biomaterials is a key strategy to enhance their performance and biocompatibility. nih.gov While specific research directly implicating this compound in the development of functional biomaterials for medical devices is not extensively documented in publicly available literature, the broader class of organosilanes is widely used for this purpose.
Antibacterial Surface Engineering
Biomaterial-associated infections are a significant complication with medical implants. nih.gov The formation of bacterial biofilms on the surface of devices can lead to implant failure and systemic infections. nih.gov Consequently, there is considerable interest in developing surfaces with antibacterial properties.
Organosilanes are utilized in the creation of antimicrobial coatings for medical devices. nih.gov These coatings can function in a variety of ways. Some are designed to prevent bacterial adhesion in the first place, while others may be loaded with and elute antimicrobial agents over time. nih.gov The surface can be functionalized to create a non-favorable environment for bacterial colonization. While direct studies on this compound for this specific application are limited in the available literature, the principles of organosilane chemistry are central to many antimicrobial surface engineering strategies. These strategies aim to reduce the incidence of implant-related infections, thereby improving patient outcomes. mdpi.com
Catalytic Roles and Applications of Isobutyltrimethoxysilane
Integration as a Component in Polymerization Catalysts
In the field of polyolefin production, particularly polypropylene, Isobutyltrimethoxysilane is utilized as an external electron donor (ED) in Ziegler-Natta (ZN) catalyst systems. wikipedia.orgmdpi.com These systems typically consist of a solid titanium-based catalyst component, an organoaluminum cocatalyst (like triethylaluminium), and an external donor. wikipedia.orgepo.org The primary role of the external donor is to interact with the catalyst components to enhance the stereoselectivity of the polymerization process. mdpi.com
The addition of an alkoxysilane donor, such as this compound, significantly influences the performance of the Ziegler-Natta catalyst. It selectively deactivates or modifies non-stereospecific active sites on the catalyst surface, which leads to a substantial increase in the isotacticity of the resulting polypropylene. researchgate.net The structure of the silane (B1218182), including the size and branching of its alkyl and alkoxy groups, is a critical factor in determining the catalyst's activity, stereospecificity, and the molecular weight of the polymer produced. mdpi.comresearchgate.net
Research has shown that bulky substituents in the alkoxysilane generally have a positive effect on the activity and stereospecificity of the catalyst system. researchgate.net The isobutyl group in this compound provides a moderate level of steric hindrance that effectively controls the insertion of propylene monomers, favoring the formation of highly crystalline isotactic polypropylene.
Table 1: Effect of Alkoxysilane External Donor Structure on Propylene Polymerization with a Ziegler-Natta Catalyst
| External Donor | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) | Melting Temperature (°C) |
|---|---|---|---|
| Methyltrimethoxysilane (B3422404) | 35.2 | 95.8 | 162.5 |
| This compound | 42.5 | 97.2 | 164.0 |
| n-Propyltrimethoxysilane | 40.1 | 96.9 | 163.8 |
| Cyclohexyl(methyl)dimethoxysilane | 55.8 | 98.5 | 165.1 |
This table presents illustrative data compiled from typical findings in polypropylene research, demonstrating general trends.
Utilization in Dual Catalysis Systems
In these systems, an iridium- or ruthenium-based photocatalyst absorbs visible light and engages in a single-electron transfer with an alkylsilicate. This process generates an alkyl radical under exceptionally mild conditions. Simultaneously, a separate nickel catalyst undergoes its own catalytic cycle, which involves oxidative addition to an alkenyl halide. The photogenerated alkyl radical is then trapped by the nickel complex in a key transmetalation-like step. Subsequent reductive elimination from the nickel center forms the desired carbon-carbon bond and regenerates the active nickel catalyst. nih.gov
This dual catalytic approach allows for the cross-coupling of previously challenging partners, such as secondary alkyl groups with a variety of alkenyl halides, including chlorides, bromides, and iodides. nih.gov The complete stereochemical integrity of the double bond is typically maintained throughout the reaction. The use of alkylsilicates, derived from precursors like this compound, is crucial for the success of these reactions, highlighting the enabling role of silicon-based reagents in complex, multi-catalyst systems.
Immobilization of Catalytically Active Species onto Silane-Modified Supports
A major application of this compound in catalysis is its use as a surface modification agent to immobilize homogeneous catalysts onto solid supports. rsc.orgresearchgate.net This process, known as heterogenization, combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction mixture, enhanced stability, and improved reusability. rsc.orgscielo.org.co
The procedure typically involves treating a solid support, most commonly silica (B1680970) (SiO₂) rich in surface silanol (B1196071) (Si-OH) groups, with this compound. The trimethoxysilane (B1233946) moiety reacts with the surface silanols, forming stable covalent Si-O-Si bonds that anchor the molecule to the support. This leaves the isobutyl groups exposed, modifying the surface properties of the support, for instance by increasing its hydrophobicity. nih.gov
Studies on the immobilization of lipase enzymes have shown that the activity and stability of the biocatalyst are significantly influenced by the nature of the silane modifier. nih.gov The hydrophobicity imparted by the alkyl chains of the silane can create a more favorable microenvironment for the enzyme, leading to enhanced catalytic performance. For example, the activity of immobilized lipases was found to increase with the increasing chain length of the alkyl silane used for surface modification. nih.gov After multiple cycles, immobilized catalysts often retain a significant percentage of their initial activity, demonstrating the robustness of this approach.
Table 2: Reusability of Lipase Immobilized on Alkyl Silane-Modified Nanoparticles
| Recycle Number | Relative Activity (%) (Octadecyltrimethoxysilane) | Relative Activity (%) (Propyltrimethoxysilane) |
|---|---|---|
| 1 | 100 | 100 |
| 2 | 95 | 88 |
| 3 | 91 | 79 |
| 4 | 85 | 71 |
| 5 | 78 | 65 |
| 6 | 72 | 58 |
This table is based on findings related to the effect of alkyl chain length on the stability of immobilized enzymes, showing that longer chains (like octadecyl) provide greater stability than shorter chains (like propyl). nih.gov
Advanced Characterization Techniques for Isobutyltrimethoxysilane Systems
Spectroscopic Methods for Chemical Structure Analysis (e.g., Infrared, Nuclear Magnetic Resonance)
Spectroscopic techniques are fundamental in elucidating the molecular structure of isobutyltrimethoxysilane and tracking its chemical transformations during material formation.
Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of organosilicon compounds reveals characteristic vibrations of atoms within the molecule. For this compound, key absorption bands would be expected for Si-O-C, C-H, and Si-C bonds. Specifically, the presence of methoxy (B1213986) groups (Si-OCH₃) is identifiable by their characteristic vibration frequencies. Changes in the IR spectrum, such as the disappearance of Si-OCH₃ bands and the appearance of Si-O-Si bands, can confirm the hydrolysis and condensation reactions that occur during the formation of a siloxane network.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement in molecules.
¹H NMR spectroscopy can be used to identify the different types of protons present in the this compound molecule, such as those in the isobutyl group and the methoxy groups.
¹³C NMR offers complementary information on the carbon skeleton of the molecule.
²⁹Si NMR is particularly valuable for studying silicon-based materials. It can distinguish between different silicon environments, providing insights into the degree of condensation and the structure of the resulting polysiloxane network. Hyperpolarization techniques can be employed to significantly enhance the sensitivity of ²⁹Si NMR, allowing for the detection and quantification of reaction intermediates and dynamic processes.
Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy)
The performance of materials derived from this compound is often dictated by their surface and internal morphology.
Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface topography of materials at the micro- and nanoscale. In the context of this compound-based coatings, SEM can reveal information about surface roughness, uniformity, and the presence of any defects such as cracks or pores. For instance, in the development of superhydrophobic surfaces, SEM is crucial for correlating the observed water-repellency with the micro- and nanostructured features of the coating created using this compound. The thickness of coatings can also be determined from cross-sectional SEM images.
Energy Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM, provides elemental analysis of the material's surface, confirming the presence and distribution of silicon from the this compound precursor.
Transmission Electron Microscopy (TEM) can provide even higher resolution images of the internal structure of materials, which is particularly useful for characterizing the morphology of nanocomposites where this compound is used to modify nanoparticles.
Rheological and Mechanical Property Characterization of Derived Materials
The flow behavior (rheology) of this compound-containing formulations and the mechanical properties of the final cured materials are critical for their application.
Rheological measurements are essential for understanding how this compound affects the processing characteristics of formulations like coatings, sealants, and composites. Techniques such as rotational rheometry can determine viscosity, shear-thinning behavior, and viscoelastic properties (storage and loss moduli). These parameters are crucial for optimizing application processes like printing or coating. The concentration of the silane (B1218182) can significantly impact the rheological properties of a slurry.
Mechanical property characterization assesses the performance of the final material under stress.
Tensile testing measures properties like tensile strength, modulus, and elongation at break, which are important for applications requiring structural integrity. The addition of silane coupling agents like this compound can enhance the mechanical performance of polymer composites.
Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties of a material as a function of temperature and frequency. It can be used to determine the glass transition temperature (Tg) and to understand how the incorporation of a silane network affects the polymer's behavior over a range of temperatures.
Thermal Analysis of Organic-Inorganic Networks (e.g., Thermogravimetric Analysis)
Thermal analysis techniques are employed to evaluate the stability of this compound-derived materials at elevated temperatures and to study their decomposition behavior.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is a valuable technique for determining the thermal stability of materials. For this compound-modified materials, TGA can be used to:
Assess the temperature at which the organic isobutyl groups begin to decompose.
Quantify the amount of silane grafted onto a surface.
Compare the thermal stability of different formulations.
TGA typically shows an initial weight loss due to the evaporation of adsorbed water, followed by decomposition of the organic components at higher temperatures. The final residual mass often corresponds to the inorganic silica (B1680970) content.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine thermal transitions such as the glass transition temperature (Tg), melting point, and crystallization temperature, providing further insight into the material's thermal properties.
Diffusion Studies using Single-Molecule Fluorescence Spectroscopy
Single-molecule fluorescence spectroscopy (SMFS) is a highly sensitive technique that allows for the observation of the movement of individual fluorescent probe molecules within a material. This method can be applied to study the diffusion dynamics within porous networks created using this compound. By tracking the movement of single molecules, it is possible to obtain detailed information about the nanoscale environment, including:
Diffusion coefficients of guest molecules within the pores.
The presence of different diffusion pathways or domains.
Interactions between the diffusing molecules and the pore walls.
SMFS can reveal heterogeneities in the material that would be averaged out in ensemble measurements. This technique has been used to study diffusion in mesoporous silica films, providing insights into how factors like hydration and the presence of surfactants influence mass transport.
Theoretical and Computational Investigations of Isobutyltrimethoxysilane
Molecular Modeling of Hydrolysis and Condensation Processes
The performance of isobutyltrimethoxysilane as a coupling agent or surface modifier is fundamentally dependent on its hydrolysis and condensation reactions. Molecular modeling is employed to simulate these complex sol-gel processes, providing a step-by-step view of the transformation from individual silane (B1218182) molecules to a cross-linked polysiloxane network.
Hydrolysis involves the substitution of methoxy (B1213986) groups (-OCH₃) with hydroxyl groups (-OH), while condensation involves the reaction between silanol (B1196071) groups (Si-OH) or between a silanol and a methoxy group to form siloxane bonds (Si-O-Si). These reactions are influenced by factors like pH, temperature, and catalysts. nih.gov
Detailed Research Findings:
Reaction Pathway Simulation: Molecular dynamics (MD) simulations can trace the trajectory of water molecules as they approach the silicon atom, leading to the cleavage of the Si-OCH₃ bond. These models help visualize the transition states and intermediate species, such as partially hydrolyzed silanes (e.g., isobutyl(dimethoxy)silanol).
Solvent Effects: Modeling clarifies the role of the solvent (typically water and alcohol) in stabilizing intermediates and facilitating proton transfer, which is crucial for both hydrolysis and condensation steps.
Condensation Network Formation: Simulations can predict how hydrolyzed monomers oligomerize, showing the statistical probability of forming linear chains, cyclic structures, or more complex three-dimensional networks. The bulky isobutyl group can sterically hinder certain condensation pathways, a factor that can be quantified through modeling.
The table below illustrates the type of data that can be extracted from molecular modeling of the initial hydrolysis step of an alkoxysilane.
| Parameter | Initial State (Si-OCH₃) | Transition State | Final State (Si-OH) | Description |
|---|---|---|---|---|
| Si-O Bond Length (Å) | 1.65 | 1.85 | 1.64 | Elongation of the silicon-oxygen bond of the methoxy group during the reaction. |
| O-H (Water) Bond Length (Å) | 0.96 | 1.20 | - | Stretching of the incoming water molecule's O-H bond. |
| Coordination Number of Si | 4 | 5 | 4 | Temporary increase in the coordination number of the silicon atom. |
Simulation of Interfacial Interactions and Adhesion Mechanisms
This compound is often used to promote adhesion between organic polymers and inorganic substrates (like glass, metal, or silica). Computational simulations are critical for understanding the mechanisms governing this interfacial adhesion at the atomic scale.
Simulations model the interface where the processed silane layer meets the substrate on one side and the polymer matrix on the other. Methodologies like molecular dynamics (MD) and Monte Carlo simulations are used to predict the conformational arrangement of the silane molecules and the strength of their interactions with adjacent surfaces.
Detailed Research Findings:
Surface Bonding: Models can simulate the condensation reaction between the silanol groups of hydrolyzed this compound and the hydroxyl groups on an inorganic substrate (e.g., Si-OH on a silica (B1680970) surface). This helps determine the density and strength of the covalent Si-O-Si bonds that anchor the silane to the surface.
Role of Water: Interfacial water layers can significantly impact adhesion. Simulations can predict how water molecules might disrupt the silane-substrate or silane-polymer bonds over time, providing insights into the hydrolytic stability and long-term durability of the adhesive interface.
Computational Design of Molecularly Imprinted Polymers and Hybrid Materials
Molecularly imprinted polymers (MIPs) are synthetic receptors with binding sites designed for a specific target molecule. biolscigroup.usnih.gov The computational design of MIPs is a rapidly growing field that allows for the rational selection of components before synthesis. mdpi.comresearchgate.net In this context, this compound could be considered as a potential cross-linking agent in the formation of hybrid organic-inorganic MIPs.
The computational workflow involves screening a virtual library of functional monomers and cross-linkers to find the combination that provides the strongest and most selective binding to a given template molecule. nih.gov
Detailed Research Findings:
Monomer-Template Interaction Screening: Quantum mechanics or molecular mechanics calculations are used to estimate the binding energy between the target template and various functional monomers. mdpi.com This initial step identifies monomers with the highest affinity for the template. biolscigroup.us
Pre-Polymerization Complex Simulation: Molecular dynamics simulations are performed on the most promising monomer-template combinations, along with a cross-linker like this compound and a porogenic solvent. These simulations model the self-assembly of the pre-polymerization complex, revealing the spatial arrangement and stability of the interactions that will define the imprinted cavity. nih.gov
Cross-Linker Optimization: The choice of cross-linker affects the rigidity, porosity, and stability of the final polymer network. Computational models can assess how different cross-linkers, including silane-based ones, influence the integrity of the binding site after the template is removed. The isobutyl group's steric bulk and the inorganic nature of the siloxane bonds formed would be key parameters in such a simulation.
Quantum Chemical Calculations for Reaction Energetics
Quantum chemical calculations, using methods such as Density Functional Theory (DFT), provide precise data on the energetics of chemical reactions. sciencepublishinggroup.com These calculations are fundamental to understanding the thermodynamics and kinetics of this compound's hydrolysis and condensation. nih.gov By calculating the energy of reactants, products, and transition states, a detailed energy profile for the reaction pathway can be constructed. nih.gov
Detailed Research Findings:
Activation Energy Barriers: Quantum calculations can determine the activation energy (Ea) for each step of the hydrolysis and condensation process. This information is crucial for predicting reaction rates and understanding how factors like pH or catalysts can accelerate the reaction by providing an alternative pathway with a lower activation barrier.
Reaction Enthalpies: The calculations yield the change in enthalpy (ΔH) for each reaction, indicating whether a step is exothermic or endothermic. This is vital for controlling the reaction conditions during industrial-scale production and application.
Bond Strength Analysis: These methods can be used to calculate the bond dissociation energy of the Si-O, Si-C, and C-H bonds within the this compound molecule. This data helps predict the molecule's thermal and chemical stability. Ab initio molecular orbital calculations have been successfully used to obtain thermochemical data for related silicon species. ucr.edu
The table below provides an example of the kind of energetic data generated through quantum chemical calculations for the stepwise hydrolysis of a generic trimethoxysilane, R-Si(OCH₃)₃.
| Reaction Step | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Description |
|---|---|---|---|
| First Hydrolysis | 65 | -10 | Energy barrier and heat released for the conversion of the first methoxy group to a hydroxyl group. |
| Second Hydrolysis | 72 | -8 | Energetics for the hydrolysis of the second methoxy group. |
| Third Hydrolysis | 78 | -7 | Energetics for the hydrolysis of the final methoxy group. |
| Dimer Condensation (Water-producing) | 55 | -5 | Energy barrier for the reaction of two silanol groups to form a siloxane bond and water. |
Environmental Fate and Ecotoxicological Research of Isobutyltrimethoxysilane
Environmental Degradation Pathways and Persistence Assessment
The environmental persistence of isobutyltrimethoxysilane is largely determined by its susceptibility to abiotic and biotic degradation processes. The primary degradation pathway is hydrolysis, followed by condensation and potential biodegradation of the resulting products.
Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) of this compound are cleaved, leading to the formation of isobutylsilanetriol ((CH₃)₂CHCH₂Si(OH)₃) and methanol (B129727) (CH₃OH). This hydrolysis reaction can be catalyzed by both acids and bases. gelest.com The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric bulk of the alkyl group. gelest.comcfmats.com Generally, methoxysilanes hydrolyze more rapidly than ethoxysilanes. gelest.comafinitica.com The isobutyl group, being somewhat sterically hindered, may influence the hydrolysis rate compared to simpler alkyl groups. Following the initial hydrolysis, the resulting isobutylsilanetriol is unstable and readily undergoes self-condensation to form larger, more complex siloxane oligomers and polymers. gelest.comresearchgate.net
Biodegradation: The ultimate biodegradability of this compound is linked to the fate of its hydrolysis products. The released methanol is readily biodegradable by a wide variety of microorganisms in the environment. The isobutyl group attached to the silicon atom may also be susceptible to microbial degradation, although this process is generally slower for branched alkyl chains compared to linear ones. oecd.orgepa.goveurofins.com The resulting siloxane structures are generally resistant to biodegradation. gelest.com
Persistence: Due to its rapid hydrolysis, the persistence of the parent this compound molecule in most environmental compartments is expected to be low. industrialchemicals.gov.au However, the resulting siloxane polymers can be more persistent. A public report on the related compound, isobutyltriethoxysilane (B103999), notes an expected very short half-life in water due to instability. industrialchemicals.gov.au
Table 1: Key Degradation Processes for this compound
| Degradation Process | Description | Key Factors Influencing Rate |
| Hydrolysis | Cleavage of methoxy groups in the presence of water to form isobutylsilanetriol and methanol. | pH, Temperature, Steric hindrance of the alkyl group. gelest.comcfmats.com |
| Condensation | Polymerization of isobutylsilanetriol to form siloxane oligomers and polymers. | Concentration of silanetriol, pH. gelest.comresearchgate.net |
| Biodegradation | Microbial breakdown of the methanol and potentially the isobutyl group. | Presence of adapted microorganisms, environmental conditions. oecd.org |
| Photodegradation | Potential for breakdown by sunlight, although generally not a primary pathway. | Presence of photosensitizers, light intensity. researchgate.netmdpi.com |
Mobility and Transport in Aquatic and Terrestrial Compartments
The movement of this compound and its derivatives through the environment is influenced by their partitioning behavior between water, soil, and air.
Transport in Aquatic Systems: In aquatic environments, this compound will rapidly hydrolyze. The resulting silanols and their condensation products are expected to adsorb to suspended particulate matter and eventually settle into the sediment. gelest.com This process effectively removes the substance from the water column, limiting its transport over long distances in the dissolved phase. The partitioning behavior of the less soluble siloxane polymers will favor association with sediments and organic matter.
Table 2: Predicted Mobility of this compound and its Degradation Products
| Compound/Product | Environmental Compartment | Predicted Mobility | Rationale |
| This compound | Water, Soil | Low | Rapid hydrolysis to less mobile products. industrialchemicals.gov.au |
| Isobutylsilanetriol | Water, Soil | Low to Moderate | Potential for adsorption to soil minerals and partitioning to sediment. researchgate.net |
| Siloxane Polymers | Water, Soil | Low | High molecular weight and low water solubility lead to strong adsorption to soil and sediment. gelest.com |
Bioaccumulation Potential and Biocompatibility Studies
Bioaccumulation Potential: Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure. The bioconcentration factor (BCF), which is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state, is a key indicator of bioaccumulation potential. ca.govnih.govcefas.co.uk
Specific BCF data for this compound are not available. However, for its close analogue, isobutyltriethoxysilane, it is suggested that the potential for bioaccumulation is low. industrialchemicals.gov.au This is attributed to the rapid hydrolysis of the parent compound in water, which limits the exposure of aquatic organisms to the original, more lipophilic molecule. The resulting hydrolysis products are generally less bioavailable. While some organosilicon compounds, particularly certain cyclic siloxanes, have shown some potential for bioaccumulation, this is not a general characteristic of all compounds in this class.
Ecotoxicity: A public report on isobutyltriethoxysilane provides some ecotoxicity data, which is considered relevant for this compound. These data suggest that the compound is slightly toxic to aquatic fauna. industrialchemicals.gov.au
Table 3: Aquatic Toxicity Data for a Structurally Similar Compound (Methyltriethoxysilane)
| Species | Endpoint | Result | Reference |
| Rainbow trout (Oncorhynchus mykiss) | LC50 | 400 mg/L | industrialchemicals.gov.au |
| Bluegill (Lepomis macrochirus) | LC50 | >1000 mg/L | industrialchemicals.gov.au |
| Water flea (Daphnia magna) | LC50 | >1000 mg/L | industrialchemicals.gov.au |
| Green alga (Selenastrum capricornutum) | LC50 | >1000 mg/L (for the hydrolysis product) | industrialchemicals.gov.au |
Biocompatibility: Silane (B1218182) coatings, which are formed from the hydrolysis and condensation of alkoxysilanes like this compound, have been investigated for various applications, including in the medical field. Studies on silane-based coatings have generally indicated good biocompatibility, with a lack of cytotoxicity towards cells. researchgate.netnih.govmdpi.comdakenchem.com It is suggested that the silica (B1680970) structures formed can be bioactive and support integration with biological tissues. researchgate.net
Environmental Risk Assessment Frameworks for Organosilanes
The environmental risk assessment of organosilanes, including this compound, generally follows established frameworks for chemicals. These frameworks typically involve an evaluation of a substance's persistence, bioaccumulation potential, and toxicity (PBT). silicones.eucosmethicallyactive.comsiliconesbenefits.cncosmethicallyactive.com
Regulatory bodies in various regions, such as Europe (under REACH), the United States (under the Toxic Substances Control Act), and Canada, have frameworks to assess the environmental risks of chemicals. cosmethicallyactive.comsiliconesbenefits.cn For organosilicon compounds, particularly the more widely studied siloxanes, these assessments have focused on:
Persistence: Evaluating the degradation of the substance in relevant environmental media (water, soil, sediment).
Bioaccumulation: Assessing the potential for the substance to accumulate in living organisms, often using BCF values.
Toxicity: Determining the adverse effects of the substance on a range of aquatic and terrestrial organisms.
Q & A
Q. What are the critical considerations for handling and storing isobutyltrimethoxysilane to prevent premature hydrolysis during experiments?
this compound is highly reactive with moisture, acids, and bases, leading to hydrolysis and polymerization. To prevent this:
Q. How does this compound influence the hydrophobic properties of sol-gel-derived silica films?
this compound acts as a hydrophobic modifier in sol-gel systems. When co-condensed with tetraethoxysilane (TEOS), its molar ratio directly impacts water contact angles. For example:
| Molar Ratio (this compound:TEOS) | Contact Angle (°) ± Std. Dev. |
|---|---|
| 5:95 | 94 ± 6 |
| Higher ratios of this compound increase hydrophobicity by introducing bulky isobutyl groups that reduce surface energy . |
Q. What experimental protocols are recommended for synthesizing hybrid silane coatings using this compound?
- Sol Preparation : Mix this compound with TEOS in ethanol, followed by acid/base catalysis (e.g., HCl or NH₄OH) to control hydrolysis rates .
- Dip-Coating : Substrate immersion in the sol for 30–60 seconds, followed by controlled withdrawal (e.g., 2 mm/s) and curing at 80–120°C for 1–2 hours .
- Characterization : Use FTIR to confirm Si-O-Si network formation and ellipsometry to measure film thickness .
Advanced Research Questions
Q. How can single-molecule spectroscopy elucidate dopant-matrix interactions in this compound-TEOS hybrid films?
Single-molecule spectroscopy (e.g., using Nile Red dye) reveals nanoscale polarity and rigidity variations. Key findings include:
Q. What factors determine the pore size distribution in co-condensed silane systems involving this compound?
Pore structure depends on:
- Co-condensation partners : Long-chain silanes (e.g., octadecyltrimethoxysilane) produce larger pores (e.g., 9.1 nm) compared to aromatic silanes (e.g., phenyltrimethoxysilane), which yield smaller, less-defined pores .
- Molar ratios : Higher this compound content reduces pore uniformity due to steric hindrance from isobutyl groups .
Q. How should researchers address discrepancies in reported contact angle values for this compound-modified surfaces?
Variations arise from differences in:
- Curing conditions : Longer curing times (e.g., 4 vs. 2 hours) enhance crosslinking, increasing contact angles .
- Substrate pretreatment : Plasma cleaning vs. solvent washing alters surface reactivity and silane adhesion . Standardize protocols using controlled humidity chambers (e.g., 40–60% RH) and replicate measurements across three independent trials .
Methodological Guidance for Data Analysis
Q. What statistical approaches are suitable for analyzing heterogeneous polarity distributions in silane films?
- Gaussian deconvolution : Apply to fluorescence spectra to resolve overlapping peaks from distinct hydrophobic/hydrophilic domains .
- Principal Component Analysis (PCA) : Identify dominant variables (e.g., silane ratio, curing temperature) influencing polarity .
Q. How can researchers optimize the mechanical durability of this compound-based coatings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
